



Application Note: Quantification of Perfluoroheptanesulfonic Acid (PFHpS) in Soil and Sediment

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Compound of Interest		
Compound Name:	Perfluoroheptanesulfonic acid	
Cat. No.:	B108944	Get Quote

Introduction

Perfluoroheptanesulfonic acid (PFHpS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of emerging environmental concern. Due to their widespread use and persistence, PFAS, including PFHpS, can accumulate in soil and sediment, posing potential risks to ecosystems and human health.[1][2] Accurate and reliable quantification of PFHpS in these complex matrices is crucial for environmental monitoring, risk assessment, and the development of remediation strategies.[3][4] This application note provides a detailed protocol for the analysis of PFHpS in soil and sediment using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies such as U.S. EPA Method 1633.[5][6][7][8]

Principle

The analytical method involves the extraction of PFHpS from soil or sediment samples, followed by cleanup and concentration using solid-phase extraction (SPE). The final extract is then analyzed by LC-MS/MS operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved using the isotope dilution method, which corrects for matrix effects and variations in analytical response.[5][8]

Quantitative Data Summary



The following table summarizes typical quantitative performance data for the analysis of PFHpS and other selected PFAS in soil and sediment. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Analyte	Matrix	Method	LOD (ng/g)	LOQ (ng/g)	Recovery (%)	Referenc e
PFHpS	Sediment	LC-MS/MS	0.002 - 0.018	0.004 - 0.054	93 - 111.5	[3]
PFOS	Soil	Modified EPA 537	-	0.24 (μg/kg)	-	[9][10]
PFOA	Soil	Modified EPA 537	-	-	-	[9][10]
PFBA	Soil	Modified EPA 537	-	-	-	[9][10]
PFBS	Soil	Modified EPA 537	-	-	-	[9][10]
Various PFAS	Sludge	LC-MS/MS	< 0.02 (μg/g)	-	80 - 118	[11]
PFOS & PFOA	Soil & Sediment	WAX SPE & LC- MS/MS	-	-	80 - 120	[12]
Various PFAS	Marine Sediment	LC-MS/MS	0.002– 0.018	0.004– 0.054	-	[13]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values may be reported in different units (ng/g vs. μ g/kg) in the source literature.

Experimental Protocols Sample Collection and Handling

Proper sample collection and handling are critical to avoid contamination.[4]



- Containers: Use high-density polyethylene (HDPE) or polypropylene containers that are certified to be PFAS-free.[7][14]
- Sampling Equipment: Use stainless steel scoops, spoons, or corers for collecting soil and sediment samples.[8] All sampling equipment must be thoroughly decontaminated.
- Field Blanks: Collect field blanks to assess potential contamination during the sampling process.
- Storage and Transport: Chill samples to ≤6 °C and ship to the laboratory on ice.[15]

Sample Preparation and Extraction

This protocol is based on the principles of EPA Method 1633 and other established procedures. [5][16]

- Sample Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample thoroughly.
- Weighing and Spiking: Weigh approximately 2 grams of the homogenized sample into a
 polypropylene centrifuge tube. Spike the sample with a known amount of isotopically labeled
 internal standards.
- Extraction:
 - Add 10 mL of deionized water and vortex.
 - Add 10 mL of acidified acetonitrile (1% acetic acid) and vortex.[16]
 - Alternatively, a basic methanol extraction can be used.[11]
 - For QuEChERS-based methods, add extraction salts (e.g., magnesium sulfate and sodium acetate) and vortex vigorously.[16]
- Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
- Freezing (Optional): Placing the samples in a freezer can help to further separate the supernatant.[16]



• Supernatant Collection: Carefully decant the supernatant for cleanup.

Solid-Phase Extraction (SPE) Cleanup

SPE is a crucial step for removing matrix interferences and concentrating the analytes.[3][4] Weak anion exchange (WAX) cartridges are commonly used for PFAS analysis.[5][13]

- Cartridge Conditioning: Condition the WAX SPE cartridge according to the manufacturer's instructions.
- Sample Loading: Load the sample extract (supernatant) onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with appropriate solvents to remove interferences while retaining the target analytes.
- Elution: Elute the PFAS, including PFHpS, from the cartridge using a suitable solvent (e.g., a mixture of methanol and ammonium hydroxide).
- Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-pressure liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer is used for analysis.[13]
- · Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used for the separation of PFAS.
 - Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like ammonium acetate or acetic acid, is used.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in negative mode is used.



- Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for PFHpS and its labeled internal standard are monitored.
- Quantification: Create a calibration curve using a series of standards containing known concentrations of PFHpS and the labeled internal standard. The concentration of PFHpS in the samples is determined by isotope dilution.[5][8]

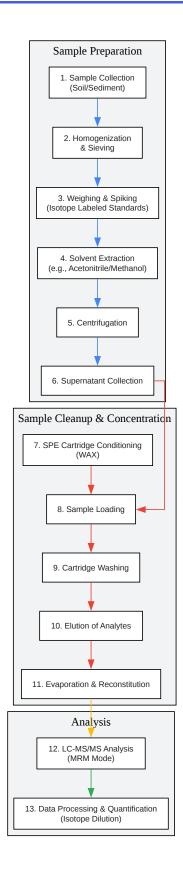
Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

- Method Blanks: Analyze a method blank with each batch of samples to check for laboratory contamination.
- Laboratory Control Samples (LCS): Analyze a fortified blank sample to assess the accuracy
 of the method.
- Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Analyze a fortified sample and its
 duplicate to evaluate the effect of the sample matrix on the analytical results.
- Internal Standards: Monitor the recovery of the isotopically labeled internal standards in all samples to ensure proper method performance.

Experimental Workflow Diagram





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Caption: Workflow for the quantification of PFHpS in soil and sediment.



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